

GW768505A Free Base: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: GW768505A free base

Cat. No.: B1663866

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Introduction

GW768505A is a potent, orally bioavailable small molecule inhibitor that demonstrates dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2). Both VEGFR-2 and Tie-2 are critical receptor tyrosine kinases that play pivotal roles in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of these signaling pathways is a hallmark of numerous pathologies, including cancer and various inflammatory diseases. By simultaneously targeting these two key pathways, GW768505A presents a promising tool for in vitro studies aimed at understanding and modulating angiogenesis.

These application notes provide a comprehensive overview of the use of **GW768505A free base** in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and a summary of its mechanism of action.

Mechanism of Action: Dual Inhibition of VEGFR-2 and Tie-2

GW768505A exerts its anti-angiogenic effects by inhibiting the kinase activity of both VEGFR-2 and Tie-2.

- **VEGFR-2 Inhibition:** VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability. GW768505A binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and subsequent downstream signaling.
- **Tie-2 Inhibition:** Tie-2 is the receptor for angiopoietins, which are critical for vessel maturation and stability. Angiopoietin-1 (Ang-1) binding to Tie-2 promotes vessel quiescence and integrity. In contrast, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist, destabilizing vessels and making them more responsive to pro-angiogenic signals like VEGF-A. By inhibiting Tie-2, GW768505A can disrupt the maintenance of vascular stability.

The dual inhibition of both pathways offers a more comprehensive blockade of angiogenesis compared to targeting either pathway alone.

Quantitative Data Summary

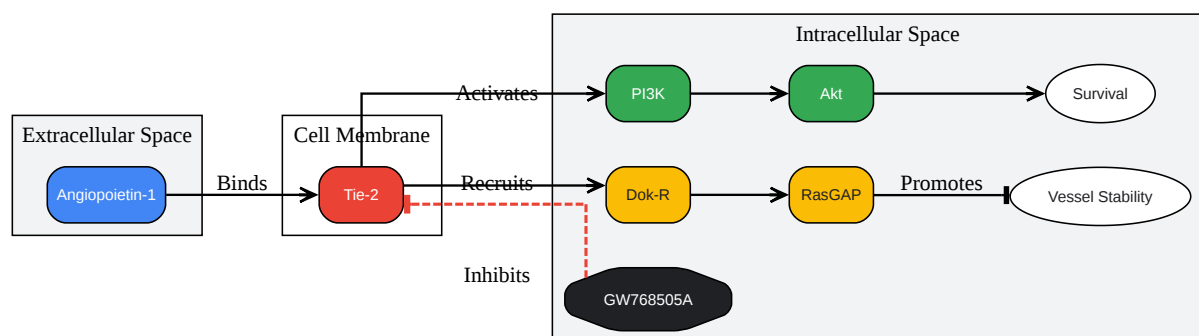
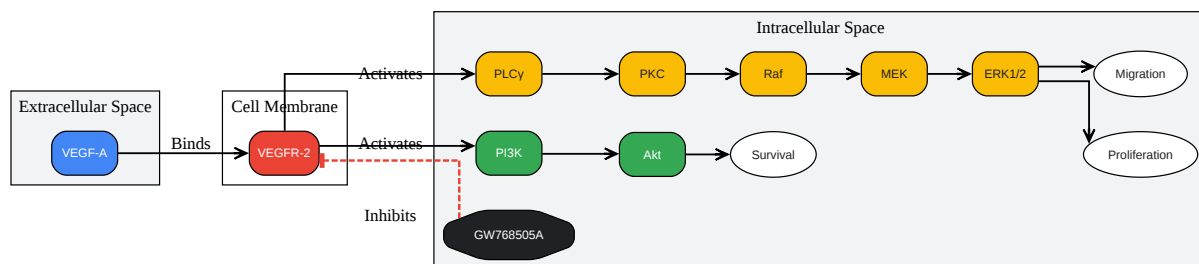
While specific IC₅₀ values for GW768505A are not widely published in publicly accessible literature, related dual inhibitors of Tie-2 and VEGFR-2 developed by GlaxoSmithKline have shown potent activity. Representative compounds from the same class have demonstrated pIC₅₀ values greater than 7.0 for both Tie-2 and VEGFR-2 inhibition, as well as for the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation[1]. A pIC₅₀ > 7.0 corresponds to an IC₅₀ value of less than 100 nM. In a study combining separate VEGFR2 and Tie-2 inhibitors, 90% inhibition of HUVEC proliferation was observed at a 1μM concentration of the drug combination.

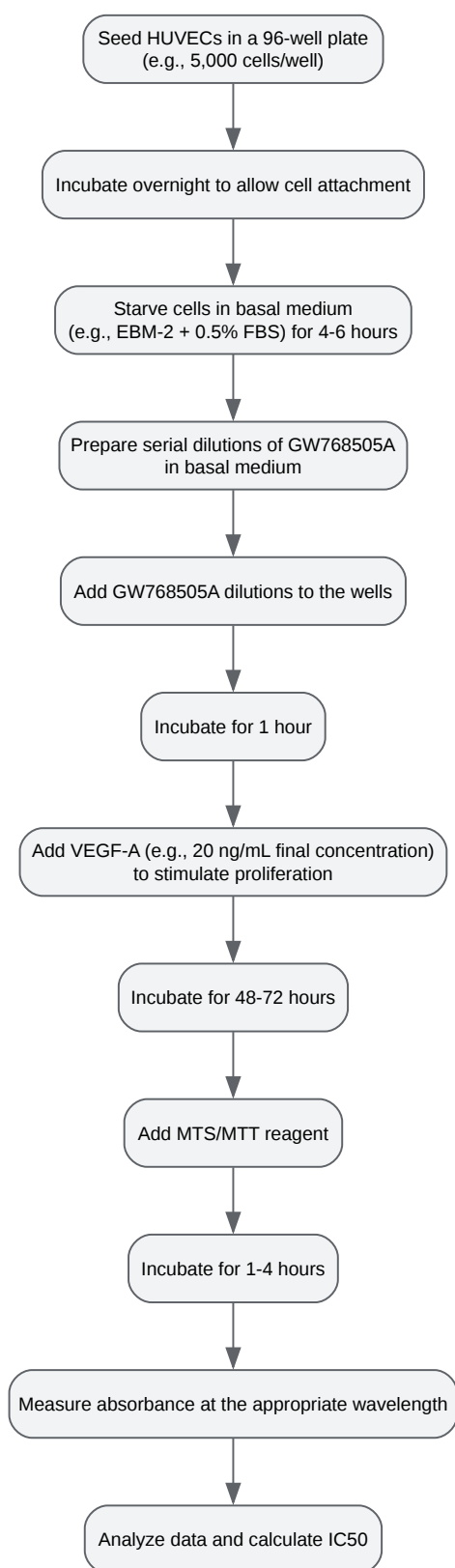
Based on this, a reasonable starting concentration range for in vitro experiments with GW768505A would be in the nanomolar to low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

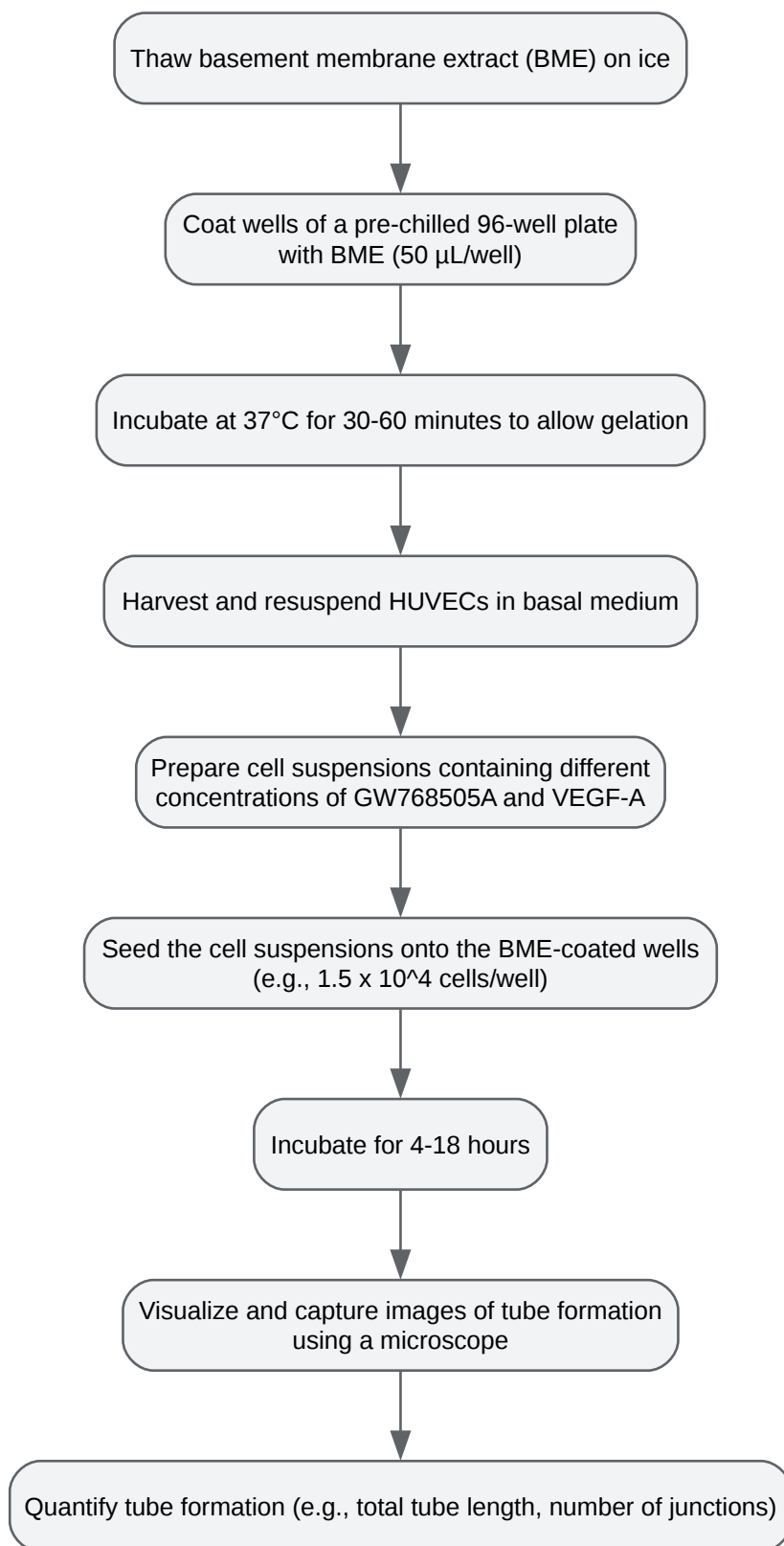
Parameter	Target/Cell Line	Reported Value (for related compounds)	Recommended Starting Range for GW768505A
pIC50	Tie-2 Kinase	> 7.0	N/A
pIC50	VEGFR-2 Kinase	> 7.0	N/A
pIC50	HUVEC Proliferation	> 7.0	N/A
IC50	Tie-2/VEGFR-2 Kinase	< 100 nM	1 nM - 1 μ M
IC50	HUVEC Proliferation	< 100 nM	10 nM - 5 μ M

Signaling Pathways

Below are simplified diagrams of the VEGFR-2 and Tie-2 signaling pathways, highlighting the points of inhibition by GW768505A.







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References

- 1. | BioWorld [bioworld.com]
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